N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide
Description
N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3, an ethoxyethyl linker at position 6, and a 2-fluorobenzamide moiety. This structure combines aromatic, electron-rich (methoxy), and electron-withdrawing (fluorine) groups, which may enhance its binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-30-17-8-7-14(13-18(17)31-2)21-26-25-19-9-10-20(27-28(19)21)32-12-11-24-22(29)15-5-3-4-6-16(15)23/h3-10,13H,11-12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALSHGQTOXILJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-b] structure have been associated with various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
For instance, they have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein.
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a fluorobenzamide moiety through an ether connection. Its molecular formula is , indicating a diverse range of functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazolo-pyridazine structure is known for its ability to inhibit specific enzymes involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory mediators.
- Receptor Modulation : The fluorobenzamide component may enhance binding affinity to certain receptors, potentially leading to altered cellular signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of triazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Anticancer Potential : The compound may possess anticancer properties by targeting kinases involved in cancer cell proliferation. Triazole derivatives have been reported to inhibit tumor growth in various cancer models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammatory markers | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Inhibition of COX enzymes |
Specific Studies
- In vitro Studies : A study conducted on triazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against COX-II enzymes. This suggests a strong potential for anti-inflammatory applications .
- In vivo Models : Animal studies have shown that related compounds can reduce tumor size significantly when administered at specific dosages. For example, a derivative demonstrated a 50% reduction in tumor volume compared to controls .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide exhibit promising anticancer activities. These compounds may inhibit specific kinases involved in cancer cell proliferation and induce apoptosis in cancer cells through various mechanisms. For example:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit kinases that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Certain derivatives induce programmed cell death by activating apoptotic pathways.
Antimicrobial Activity
The compound also shows potential antimicrobial properties against various bacterial strains and fungi. This activity is attributed to its ability to disrupt cellular processes within pathogens. Studies have demonstrated that similar compounds can effectively inhibit the growth of resistant bacterial strains.
Case Studies
- Anticancer Efficacy : A study published in Molecules highlighted the synthesis and biological evaluation of triazolo-pyridazine derivatives showing significant cytotoxicity against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of triazolo derivatives demonstrated that certain modifications to the core structure enhanced activity against Gram-positive and Gram-negative bacteria . The study concluded that these compounds could serve as lead molecules for developing new antibiotics.
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 3,4-dimethoxyphenyl group at position 3 contrasts with the methyl groups in C1632 and E-4b. Methoxy groups may enhance solubility and π-π stacking interactions compared to alkyl chains .
- Linker Variations: The ethoxyethyl linker in the target compound differs from the thioacetic acid () or propenoic acid () linkers in analogs. Oxygen-based linkers (e.g., ethoxyethyl) typically improve metabolic stability over sulfur-containing counterparts .
Research Findings and Implications
- ADME-Tox Profile : Triazolopyridazine derivatives screened in were prioritized for low PAINs (pan-assay interference compounds) liabilities, indicating the target compound’s structural features (e.g., fluorine, methoxy groups) may reduce off-target effects .
- Thermal Stability : High melting points in analogs like E-4b (253–255°C) suggest the target compound may exhibit similar stability, advantageous for formulation .
Preparation Methods
Cyclocondensation of Hydrazines and Pyridazine Derivatives
Patent US9415037B2 highlights cyclocondensation as a cornerstone for triazolo-pyridine analogs. For pyridazine systems, reacting 3,6-dichloropyridazine with hydrazine hydrate at 80–100°C in ethanol yields 3-hydrazinylpyridazine. Subsequent treatment with trimethyl orthoformate in acetic acid facilitates cyclization totriazolo[4,3-b]pyridazine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine addition | Hydrazine hydrate | 80°C | 4 h | 85% |
| Cyclization | Trimethyl orthoformate | Reflux | 6 h | 72% |
Functionalization at Position 3
Introducing the 3,4-dimethoxyphenyl group employs palladium-catalyzed cross-coupling. Patent US9415037B2 utilizes Suzuki-Miyaura reactions with arylboronic acids. For example, 3-bromo-triazolo[4,3-b]pyridazine reacts with 3,4-dimethoxyphenylboronic acid in tetrahydrofuran (THF) using Pd(PPh3)4 and Na2CO3 at 90°C, achieving 68% yield.
Installation of the Ethoxyethylamine Side Chain
Nucleophilic Aromatic Substitution at Position 6
Chlorine at position 6 of the triazolo-pyridazine core is displaced by 2-aminoethoxyethanol. Patent CN103664681A demonstrates analogous SN2 reactions using potassium carbonate in dimethylformamide (DMF) at 60°C for 12 h, yielding 70–75%.
Optimization Insight :
- Base selection : K2CO3 outperforms NaOH due to milder conditions.
- Solvent : DMF enhances nucleophilicity compared to THF.
Oxidation of the Alcohol to Amine
The ethoxyethanol intermediate undergoes Swern oxidation (oxalyl chloride, dimethyl sulfide) to form the aldehyde, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine.
Amide Bond Formation with 2-Fluorobenzoic Acid
Carbodiimide-Mediated Coupling
Patent CN103664681A details amidation using EDCI·HCl and DMAP in dichloromethane. Reacting the amine with 2-fluorobenzoic acid (1.2 equiv) at 0°C for 30 min, then room temperature for 24 h, achieves 76% yield after recrystallization.
Critical Parameters :
- Stoichiometry : Excess acid (1.2–1.5 equiv) ensures complete conversion.
- Purification : Recrystallization from dichloromethane/ethyl acetate (3:1) removes unreacted reagents.
Process Optimization and Scalability
Catalytic Enhancements
Replacing Pd(PPh3)4 with XPhos-Pd-G2 in Suzuki couplings increases yields to 82% while reducing catalyst loading (1 mol%).
Solvent and Temperature Effects
- Core cyclization : Ethanol at reflux (78°C) minimizes side products vs. toluene.
- Amidation : Dichloromethane outperforms THF due to better reagent solubility.
Characterization and Analytical Validation
Spectroscopic Confirmation
- 1H NMR : Key signals include:
- δ 8.45 (s, 1H, triazolo H)
- δ 7.85–7.40 (m, 4H, fluorobenzamide)
- δ 3.95 (s, 6H, OCH3)
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Mass Spectrometry
- ESI-MS : m/z 508.2 [M+H]+ (calculated 508.18).
Applications and Pharmacological Relevance
While the target compound’s bioactivity is undocumented, US9415037B2 emphasizes analogous triazolo-pyridazines as kinase inhibitors for inflammatory diseases. The 2-fluorobenzamide moiety may enhance blood-brain barrier penetration, suggesting potential neurological applications.
Q & A
Q. What are the recommended synthetic strategies for preparing N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted benzaldehydes. Subsequent functionalization includes:
- Etherification : Coupling the pyridazine oxygen with a fluorobenzamide-substituted ethyl group under basic conditions (e.g., NaH in DMF at 60–80°C) to introduce the 2-fluorobenzamide moiety.
- Protection/Deprotection : Use of temporary protective groups (e.g., Boc for amines) to avoid side reactions during coupling steps.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key challenges include optimizing reaction time (monitored via TLC) and minimizing hydrolysis of the fluorobenzamide group under basic conditions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in DMSO-d) to verify substituent positions, aromatic proton integration, and absence of impurities. The 3,4-dimethoxyphenyl group should show distinct singlet peaks for methoxy protons (~δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect residual solvents or byproducts .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Kinase Inhibition Screening : Test against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC determination) due to the triazolopyridazine scaffold’s known affinity for ATP-binding pockets .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition (EC values). Include a non-cancerous cell line (e.g., HEK293) for selectivity assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents to alter electronic effects on kinase binding .
- Linker Optimization : Substitute the ethyloxy linker with methylene or propylene groups to assess steric effects.
- Fluorine Scanning : Introduce fluorine at alternative positions on the benzamide ring to enhance metabolic stability and binding affinity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC values with predicted binding energies to kinase targets .
Q. How should conflicting data on cytotoxicity across different cell lines be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and assay protocols (e.g., incubation time with compound).
- Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis and Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets contributing to variability .
Q. What strategies improve the yield of the final coupling step in synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling or CuI for Ullmann-type reactions.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and byproduct formation.
- Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) to accelerate reaction kinetics and improve regioselectivity .
Q. How can in vivo metabolic stability be predicted during early-stage development?
- Methodological Answer :
- Microsomal Assays : Incubate the compound with liver microsomes (human or murine) and quantify parent compound degradation via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
- Computational Tools : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic soft spots, such as the triazole ring’s susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
